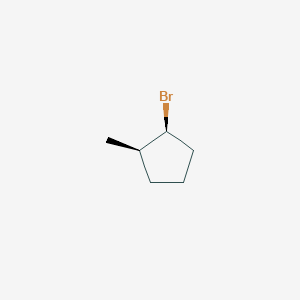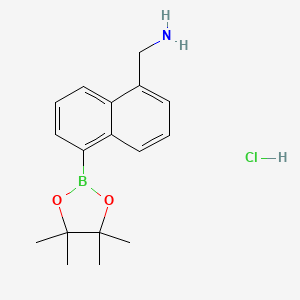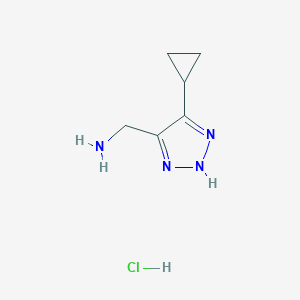
1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:
Triazole Formation:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Analyse Des Réactions Chimiques
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Applications De Recherche Scientifique
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The cyclopropyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other similar compounds such as:
- 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
These compounds share similar structural features but differ in their biological activities and applications. The presence of different substituents and ring systems in these compounds leads to variations in their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C6H11ClN4 |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
(5-cyclopropyl-2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-6(4-1-2-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H |
Clé InChI |
SHFTXVBPQHPTCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NNN=C2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


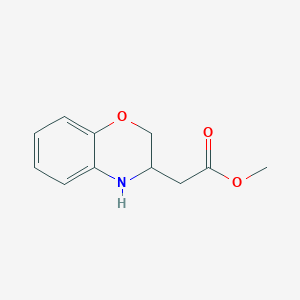
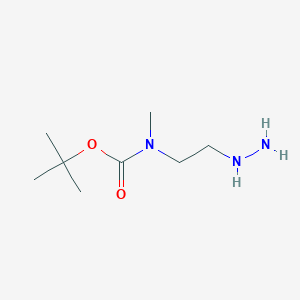
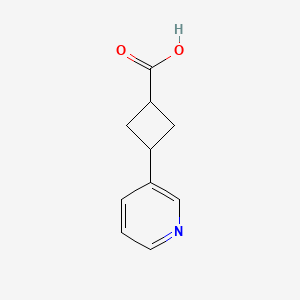
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
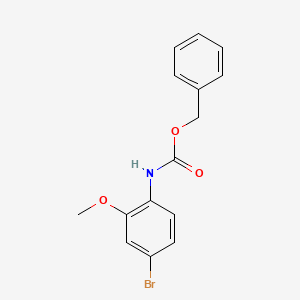
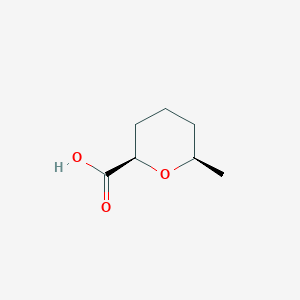
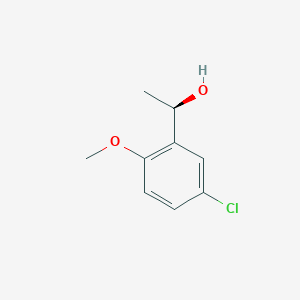
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
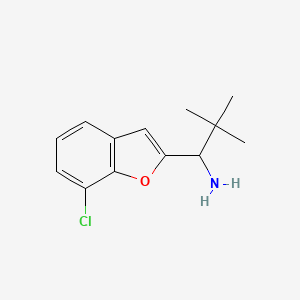
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
